molecular formula C21H30N5O2+ B1264324 Tandospirone cation

Tandospirone cation

Cat. No. B1264324
M. Wt: 384.5 g/mol
InChI Key: CEIJFEGBUDEYSX-FZDBZEDMSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tandospirone(1+) is an ammonium ion resulting from the addition of a proton to the piperazine nitrogen which is attached to the alkyl chain. The major species at pH 7.3. It is a conjugate acid of a tandospirone.

Scientific Research Applications

Neuroendocrine and Brain Receptor Interaction

Tandospirone cation, a selective 5-HT1A receptor agonist, has been studied for its impact on neuroendocrine responses and brain receptor interactions. A study by Nakayama et al. (2002) used positron emission tomography (PET) to explore the binding of [11C]WAY 100635, a radioligand for the 5-HT1A receptor, in the human brain. The research demonstrated that tandospirone has negligible effects on [11C]WAY 100635 binding despite its significant influence on neuroendocrine markers like growth hormone and body temperature, suggesting the need for new indices to evaluate the in vivo impact of agonists like tandospirone (Nakayama et al., 2002).

Application in Dementia and Alzheimer's Disease

A 2007 study by Sato et al. investigated the efficacy of tandospirone in treating behavioral and psychological symptoms of dementia (BPSD). The study found significant improvements in symptoms such as delusion, agitation, depression, anxiety, and irritability in patients with Alzheimer's type or vascular dementia. This points to the potential therapeutic application of tandospirone in managing BPSD (Sato et al., 2007).

Effects on Cognitive Function

Tandospirone has been researched for its cognitive enhancement properties, especially in schizophrenia. A study by Sumiyoshi et al. (2001) reported significant improvements in executive function and verbal memory in schizophrenia patients treated with tandospirone along with typical antipsychotic drugs. This indicates the potential use of tandospirone as a cognitive enhancer in mental health conditions (Sumiyoshi et al., 2001).

Antianxiety and Anti-Depressant Effects

Investigations into tandospirone's antianxiety and antidepressant effects have been conducted. A study by Evans et al. (1994) compared the behavioral effects and abuse liability of tandospirone with alprazolam, a benzodiazepine. Tandospirone showed comparable dose-related increases in subject- and observer-rated strength of drug effect to alprazolam, but with distinct subjective effects and a significantly lower abuse liability, highlighting its potential as a safer alternative for anxiety and depression treatment (Evans et al., 1994).

Application in Parkinson's Disease

Tandospirone has shown promise in treating Parkinson's disease symptoms. Ishibashi and Ohno (2004) found that tandospirone reversed catalepsy induced by the D2 antagonist haloperidol and restored spontaneous locomotor activity in rat models of Parkinson's disease, suggesting its potential in managing Parkinsonian symptoms through 5-HT1A receptor activation (Ishibashi & Ohno, 2004).

properties

Product Name

Tandospirone cation

Molecular Formula

C21H30N5O2+

Molecular Weight

384.5 g/mol

IUPAC Name

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/p+1/t15-,16+,17+,18-

InChI Key

CEIJFEGBUDEYSX-FZDBZEDMSA-O

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCC[NH+]4CCN(CC4)C5=NC=CC=N5

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CCCC[NH+]4CCN(CC4)C5=NC=CC=N5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tandospirone cation
Reactant of Route 2
Reactant of Route 2
Tandospirone cation
Reactant of Route 3
Reactant of Route 3
Tandospirone cation
Reactant of Route 4
Tandospirone cation
Reactant of Route 5
Tandospirone cation
Reactant of Route 6
Tandospirone cation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.